2-amino-N-benzyl-5-hydroxybenzamide
Overview
Description
2-amino-N-benzyl-5-hydroxybenzamide is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Thermochemical Properties of Benzamides : A study conducted by Verevkin et al. (2016) focused on the thermochemical properties of hydroxybenzamides. They measured standard molar enthalpies of formation and vapor pressures to understand the interactions between substituents in the benzene ring, providing valuable data for the thermochemical analysis of substituted benzamides.
Discovery of Novel Benzamide Derivatives : Research by Zhang et al. (2018) isolated new benzamide derivatives, including 2-amino-3-hydroxybenzamide, from marine Streptomyces. This illustrates the potential for discovering new compounds with unique properties and applications.
Bactericidal Activity Against MRSA : A study by Zadrazilova et al. (2015) assessed the bactericidal activity of hydroxybenzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight the potential medical applications of benzamide derivatives in combating bacterial infections.
Antioxidant Activity : Research conducted by Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamide derivatives and their capacity as antioxidants. This suggests the utility of these compounds in contexts where antioxidant properties are desired.
Preparation of Hydroxybenzamides : A study by Lepore et al. (2002) explored the synthesis of hydroxybenzamidines, providing insights into the chemical processes involved in producing these compounds.
Synthesis of Antimicrobials : Research by Mahesh et al. (2015) on the synthesis of 2-amino-N-hydroxybenzamide derivatives for antimicrobial applications indicates the potential of benzamides in medical therapeutics.
Crystal Structure of Benzamides : The crystal structure of benzamides, including N-benzyl-2-hydroxybenzamide, was analyzed by Zhang and Zhang (2008). Such studies are crucial for understanding the molecular properties and potential applications of these compounds.
Histone Deacetylase Inhibition : A study by Blackburn et al. (2013) found that derivatives of N-hydroxybenzamide exhibit selective inhibition of the HDAC6 isoform, suggesting potential therapeutic applications in oncology and other fields.
Synthesis of Gastroprokinetic Agents : Research by Morie et al. (1995) synthesized benzamide derivatives with potential as gastroprokinetic agents, indicating the scope of benzamides in gastrointestinal therapies.
Antimicrobial and Antioxidant Activities : A study by Yang et al. (2015) isolated a new benzamide from Streptomyces and investigated its antimicrobial and antioxidant activities, demonstrating the diverse biological applications of benzamides.
Properties
IUPAC Name |
2-amino-N-benzyl-5-hydroxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-13-7-6-11(17)8-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8,17H,9,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDITJFVEVGBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301528-54-1 | |
Record name | 2-amino-N-benzyl-5-hydroxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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